molecular formula C11H14N2 B15195200 3-(3-Cyano-2-norbornyl)propionitrile CAS No. 102504-62-1

3-(3-Cyano-2-norbornyl)propionitrile

Katalognummer: B15195200
CAS-Nummer: 102504-62-1
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: RWGHWESYRBVGNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Cyano-2-norbornyl)propionitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is notable for its unique structure, which includes a norbornyl group, a bicyclic structure that imparts specific chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyano-2-norbornyl)propionitrile typically involves the reaction of norbornene with acrylonitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the cyano group to the norbornyl structure.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Cyano-2-norbornyl)propionitrile can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-(3-Cyano-2-norbornyl)propionitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Cyano-2-norbornyl)propionitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The norbornyl structure may also influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propionitrile: A simpler nitrile with a linear structure.

    Acrylonitrile: An unsaturated nitrile used in the production of polymers.

    Butyronitrile: A nitrile with a longer carbon chain.

Uniqueness

3-(3-Cyano-2-norbornyl)propionitrile is unique due to its bicyclic norbornyl structure, which imparts distinct chemical properties compared to linear or unsaturated nitriles. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

102504-62-1

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

3-(2-cyanoethyl)bicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C11H14N2/c12-5-1-2-10-8-3-4-9(6-8)11(10)7-13/h8-11H,1-4,6H2

InChI-Schlüssel

RWGHWESYRBVGNB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1C(C2C#N)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.